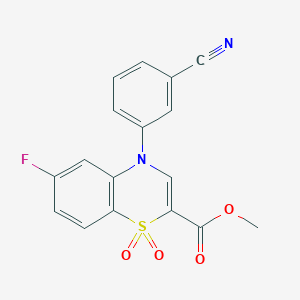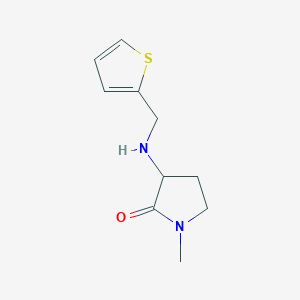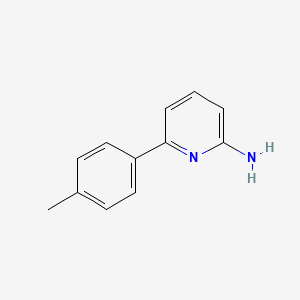![molecular formula C19H16ClNO3S B2767637 Methyl 4-{4-[(4-chlorobenzyl)oxy]-5-methyl-1,3-thiazol-2-yl}benzenecarboxylate CAS No. 338409-58-8](/img/structure/B2767637.png)
Methyl 4-{4-[(4-chlorobenzyl)oxy]-5-methyl-1,3-thiazol-2-yl}benzenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-{4-[(4-chlorobenzyl)oxy]-5-methyl-1,3-thiazol-2-yl}benzenecarboxylate is a complex organic compound featuring a thiazole ring, a chlorobenzyl group, and a benzenecarboxylate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{4-[(4-chlorobenzyl)oxy]-5-methyl-1,3-thiazol-2-yl}benzenecarboxylate typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of a thioamide with a haloketone under acidic conditions.
Attachment of the Chlorobenzyl Group: The chlorobenzyl group is introduced through a nucleophilic substitution reaction, where the thiazole derivative reacts with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Esterification: The final step involves the esterification of the benzenecarboxylic acid with methanol in the presence of a catalyst like sulfuric acid or a dehydrating agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the ester group, converting it into an alcohol.
Substitution: The chlorobenzyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Methyl 4-{4-[(4-chlorobenzyl)oxy]-5-methyl-1,3-thiazol-2-yl}benzenecarboxylate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The thiazole ring is a common motif in many bioactive molecules, and the presence of the chlorobenzyl group may enhance its binding affinity to certain biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity. Its structural features make it suitable for incorporation into polymers or other advanced materials.
Mecanismo De Acción
The mechanism by which Methyl 4-{4-[(4-chlorobenzyl)oxy]-5-methyl-1,3-thiazol-2-yl}benzenecarboxylate exerts its effects depends on its interaction with molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The chlorobenzyl group may enhance these interactions through hydrophobic or π-π stacking interactions.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-{4-[(4-fluorobenzyl)oxy]-5-methyl-1,3-thiazol-2-yl}benzenecarboxylate
- Methyl 4-{4-[(4-bromobenzyl)oxy]-5-methyl-1,3-thiazol-2-yl}benzenecarboxylate
- Methyl 4-{4-[(4-methylbenzyl)oxy]-5-methyl-1,3-thiazol-2-yl}benzenecarboxylate
Uniqueness
What sets Methyl 4-{4-[(4-chlorobenzyl)oxy]-5-methyl-1,3-thiazol-2-yl}benzenecarboxylate apart is the presence of the chlorobenzyl group, which can significantly influence its chemical reactivity and biological activity. The chlorine atom can participate in various interactions, enhancing the compound’s overall properties and making it a valuable candidate for further research and development.
Propiedades
IUPAC Name |
methyl 4-[4-[(4-chlorophenyl)methoxy]-5-methyl-1,3-thiazol-2-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO3S/c1-12-17(24-11-13-3-9-16(20)10-4-13)21-18(25-12)14-5-7-15(8-6-14)19(22)23-2/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLJGKLCLHRENL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=CC=C(C=C2)C(=O)OC)OCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2,5-dichlorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2767556.png)
![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2767557.png)
![[5-Methyl-1-(4-nitrobenzenesulfonyl)pyrrolidin-3-yl]methanamine hydrochloride](/img/structure/B2767560.png)
![methyl 3-amino-4,6-bis(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2767561.png)
![1,1-Difluoro-6-[4-(trifluoromethyl)benzenesulfonyl]-6-azaspiro[2.5]octane](/img/structure/B2767562.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-methoxyphenyl)oxalamide](/img/structure/B2767565.png)

![Methyl1-(aminomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylatehydrochloride](/img/structure/B2767568.png)
![8-Methyl-2-azaspiro[4.5]decan-3-one](/img/structure/B2767569.png)
![3-(1-(2-((4-fluorophenyl)thio)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2767570.png)
![3-(4-chlorophenyl)-1-hexyl-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2767572.png)

![N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2767574.png)

